molecular formula C18H19N5O2 B2678468 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-4-butoxybenzamide CAS No. 1421490-51-8

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-4-butoxybenzamide

Cat. No. B2678468
CAS RN: 1421490-51-8
M. Wt: 337.383
InChI Key: WRUFGPGOHOWGII-UHFFFAOYSA-N
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Description

Imidazole, a component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antineoplastic Activity

A series of substituted benzimidazole condensed ring systems, including imidazo[1,2-a]pyrimidine derivatives, were synthesized to develop new antineoplastic agents. These compounds underwent in vitro screening for antineoplastic activity against a panel of human cell lines. Some derivatives showed a variable degree of antineoplastic activity, indicating their potential as cancer therapeutics (Abdel-Hafez, 2007).

Antiproliferative Activity

Research on a compound structurally similar to "N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-4-butoxybenzamide" demonstrated marked inhibition against several cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer cell lines. This indicates promising anticancer activity and showcases the therapeutic potential of such compounds in cancer treatment (Huang et al., 2020).

Enzyme Inhibition for Therapeutic Application

Imidazo[1,5-a]pyridine derivatives were identified as stable platforms for generating new types of N-heterocyclic carbenes, with potential applications in therapeutic enzyme inhibition. These compounds were synthesized and characterized, indicating their versatility and potential for medicinal chemistry applications (Alcarazo et al., 2005).

Antiviral and Antiulcer Agents

Compounds with imidazo[1,2-a]pyridine structures were synthesized as potential antisecretory and cytoprotective agents against ulcers. While some compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties, suggesting potential applications in treating ulcers (Starrett et al., 1989).

Novel Syntheses and Environmental Applications

An environmentally benign method was developed for synthesizing benzimidazole condensed ring systems in water, under catalyst-free conditions. This approach highlights the potential for green chemistry in synthesizing complex molecules, contributing to sustainable chemical research practices (Liu et al., 2012).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

properties

IUPAC Name

4-butoxy-N-(2-imidazol-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-2-3-10-25-16-6-4-14(5-7-16)17(24)22-15-11-20-18(21-12-15)23-9-8-19-13-23/h4-9,11-13H,2-3,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUFGPGOHOWGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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